1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid
Description
1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by a benzyl group at the N1 position of the indole core, with a cyano substituent at the para position of the benzyl ring. The carboxylic acid group is located at the C2 position of the indole scaffold. Its molecular formula is C₁₇H₁₂N₂O₂, with a molecular weight of 276.30 g/mol .
Key structural identifiers:
The compound is synthesized via alkylation of indole-2-carboxylate esters followed by hydrolysis, as demonstrated in analogous routes for structurally similar derivatives .
Properties
IUPAC Name |
1-[(4-cyanophenyl)methyl]indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c18-10-12-5-7-13(8-6-12)11-19-15-4-2-1-3-14(15)9-16(19)17(20)21/h1-9H,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYAZCDJSGRWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC3=CC=C(C=C3)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid typically involves the reaction of indole-2-carboxylic acid with 4-cyanobenzyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Amide Coupling at C2-Carboxylic Acid
The carboxylic acid group undergoes amidation with amines using carbodiimide-based coupling agents (e.g., EDCI/HOBt). This is a critical step in drug design for generating bioactive analogs.
Example Protocol ( ):
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Reagents : EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (3 eq), amine (1.5 eq) in DCM.
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Yield : 65–92% for indole-2-carboxamides.
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Application : Synthesized analogs in showed cytotoxic IC50 values as low as 2 µM against cancer cell lines.
Table 1: Representative Amide Derivatives
| Amine Reactant | Product Structure | Biological Activity (IC50) | Source |
|---|---|---|---|
| Benzyl hydrazine | 4e (cytotoxic agent) | 2 µM (MCF-7) | |
| 2-(4-Pyridyl)ethylamine | Antiviral analogs | ND |
Esterification of Carboxylic Acid
The acid is esterified using alcohols under acidic conditions, enhancing solubility for further modifications.
Example ( ):
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Reagents : Concentrated H₂SO₄, ethanol, 80°C, 2 h.
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Yield : 85% for methyl ester analogs.
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Utility : Facilitates Buchwald–Hartwig amination at C3/C5 positions.
C–H Functionalization at Indole Core
The indole ring undergoes Pd-catalyzed reactions at unsubstituted positions (e.g., C4/C7), influenced by the 4-cyanobenzyl group’s electronic effects.
Key Findings ( ):
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C4-Arylation : Pd(OAc)₂ catalyzes coupling with aryl iodides (e.g., iodobenzene) via C–H activation, yielding C4-arylated indoles (70–92% yields).
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Directing Groups : The C2-carboxylic acid or ester acts as a directing group for regioselective functionalization.
Table 2: Pd-Catalyzed Reactions
| Reaction Type | Conditions | Yield | Position Modified | Source |
|---|---|---|---|---|
| C4-Arylation | Pd(OAc)₂, KOAc, DMF, 80°C | 81–92% | C4 | |
| Domino C4-Arylation/3,2-Migration | Pd(OAc)₂, Ag₂CO₃, 110°C | 74–83% | C4 and C3 |
Functionalization of 4-Cyanobenzyl Group
The nitrile group can be hydrolyzed to a carboxylic acid or participate in nucleophilic additions.
Example Hydrolysis (General Reaction):
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Reagents : H₂SO₄ (aq), reflux.
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Product : 1-(4-Carboxybenzyl)-1H-indole-2-carboxylic acid.
Stability and Reactivity Considerations
Scientific Research Applications
Biological Activities
Research indicates that 1-(4-CN-Bn)-ICA exhibits several significant biological activities:
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Antimicrobial Activity : The compound has shown effectiveness against various bacterial and fungal strains. Notably, it has demonstrated activity against:
- Staphylococcus aureus (MIC: 32 µg/mL)
- Escherichia coli (MIC: 64 µg/mL)
- Pseudomonas aeruginosa (MIC: 128 µg/mL) .
- Anti-inflammatory Properties : In vitro studies have illustrated its ability to inhibit the production of inflammatory mediators, suggesting potential therapeutic applications in treating inflammatory diseases .
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Anticancer Activity : The compound has been investigated for its cytotoxic effects on cancer cell lines, particularly human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. Mechanisms include:
- Microtubule disruption leading to mitotic arrest.
- Generation of reactive oxygen species (ROS) contributing to oxidative stress.
- Modulation of gene expression related to cell cycle regulation and apoptosis .
Synthetic Routes
Several synthetic methods have been developed for producing 1-(4-CN-Bn)-ICA, which are crucial for its availability in research and industrial applications. These methods typically involve multi-step organic synthesis techniques that allow for the introduction of the cyanobenzyl group onto the indole scaffold .
Antimicrobial Efficacy
A study published in "Molecules" demonstrated that 1-(4-CN-Bn)-ICA exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggest its potential as a candidate for developing new antimicrobial agents.
Anticancer Mechanisms
Research into the anticancer properties of this compound revealed its ability to inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Notably, it was found to affect microtubule dynamics similarly to established chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The cyanobenzyl group can enhance the compound’s binding affinity to its targets, making it more effective .
Comparison with Similar Compounds
Halogen-Substituted Benzyl Derivatives
- 1-(4-Chlorobenzyl)-1H-indole-3-carboxylic acid: Molecular Formula: C₁₆H₁₂ClNO₂ Molecular Weight: 285.72 g/mol Key Differences: The carboxylic acid group is at C3 instead of C2, and the benzyl group has a chlorine substituent.
- 1-(3,4-Dichlorobenzyl)-1H-indole-2-carboxylic acid: Molecular Formula: C₁₆H₁₁Cl₂NO₂ Molecular Weight: 320.18 g/mol Key Differences: The dichloro substitution increases lipophilicity (logP ~3.5 vs. ~2.8 for the cyanobenzyl analog), which may enhance membrane permeability but reduce aqueous solubility .
Electron-Withdrawing vs. Electron-Donating Groups
- 1-[(2-Fluorophenyl)methyl]-1H-indole-2-carboxylic acid: Molecular Formula: C₁₆H₁₂FNO₂ Molecular Weight: 269.28 g/mol Key Differences: The fluorine atom at the ortho position introduces steric hindrance and moderate electron-withdrawing effects, altering electronic distribution compared to the para-cyanobenzyl derivative .
- 1-[(4-Methoxybenzyl)]-1H-indole-2-carboxylic acid: Molecular Formula: C₁₇H₁₅NO₃ Molecular Weight: 289.31 g/mol Key Differences: The methoxy group is electron-donating, increasing the electron density of the benzyl ring. This contrasts with the electron-deficient cyanobenzyl analog, which may influence π-π stacking interactions in molecular recognition .
Variations in the Alkyl Chain
- 1-(2-Methoxyethyl)-1H-indole-2-carboxylic acid: Molecular Formula: C₁₂H₁₃NO₃ Molecular Weight: 219.24 g/mol Key Differences: The ether-containing alkyl chain enhances hydrophilicity (clogP ~1.2 vs. ~2.8 for the cyanobenzyl derivative), impacting solubility and pharmacokinetics .
Complex Heterocyclic Derivatives
- 6-Chloro-3-[1-(4-chlorobenzyl)-4-phenyl-1H-imidazol-5-yl]-1H-indole-2-carboxylic acid :
- N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide :
Structural and Functional Implications
Physicochemical Properties
Biological Activity
1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H14N2O2, with a molecular weight of 270.30 g/mol. The compound features an indole ring system, which is known for its pharmacological significance, particularly in anticancer and antimicrobial activities.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties . In vitro studies have shown its effectiveness against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HCT116 (colon cancer)
The compound demonstrated cytotoxicity with IC50 values indicating significant growth inhibition in these cell lines. For instance, one study reported an average IC50 of approximately 11.5 µM for MCF-7 cells, showcasing its potential as a lead compound in cancer therapy .
The mechanism by which this compound exerts its effects is multifaceted:
- Induction of Apoptosis : Flow cytometry studies revealed an increase in Annexin-V and 7-AAD positive cell populations, indicating apoptosis induction .
- Cell Cycle Arrest : The compound has been shown to disturb the cell cycle, particularly causing S-phase arrest in MCF-7 cells .
These mechanisms suggest that the compound may interact with cellular signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for antimicrobial activity . Preliminary studies suggest that it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death . The specific targets within microbial cells are still under investigation but are crucial for understanding its potential therapeutic applications.
Research Findings and Case Studies
Recent studies have focused on optimizing derivatives of indole-2-carboxylic acids to enhance their biological activity. Research findings include:
| Compound | Target | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 11.5 | Apoptosis induction |
| Novel derivative | HCT116 | 13.1 | Cell cycle arrest |
| Another derivative | A549 | 21.7 | Apoptosis induction |
These findings highlight the importance of structural modifications in enhancing the efficacy of indole derivatives against cancer cells.
Q & A
Q. Can green chemistry principles be applied to improve the sustainability of synthesizing this compound?
- Methodology : Replace acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) and employ catalytic methods (e.g., micellar catalysis) to reduce waste. Life cycle assessment (LCA) quantifies environmental impact reductions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
